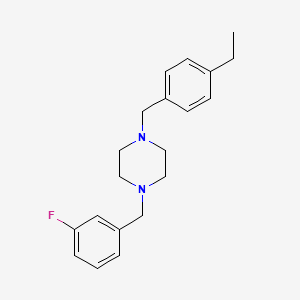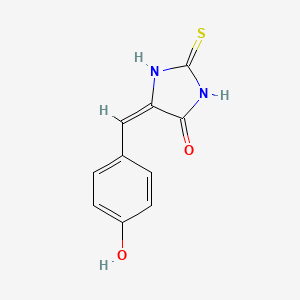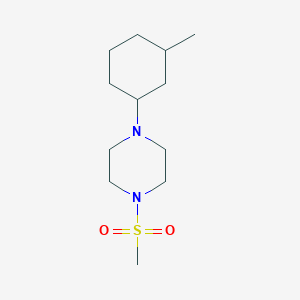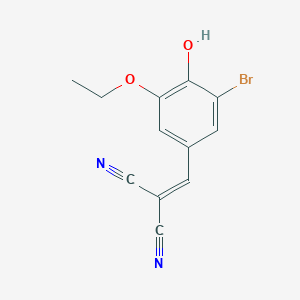
1-(4-Ethylbenzyl)-4-(3-fluorobenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethylbenzyl)-4-(3-fluorobenzyl)piperazine is a synthetic organic compound belonging to the piperazine class. Piperazines are known for their diverse pharmacological activities and are often used as intermediates in the synthesis of various pharmaceuticals. This compound features two benzyl groups substituted at the 1 and 4 positions of the piperazine ring, with an ethyl group on one benzyl and a fluorine atom on the other.
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Ethylbenzyl)-4-(3-fluorobenzyl)piperazine can be synthesized through a multi-step process involving the following key steps:
N-Alkylation of Piperazine: The initial step involves the N-alkylation of piperazine with 4-ethylbenzyl chloride under basic conditions, typically using sodium or potassium carbonate in an aprotic solvent like acetonitrile or dimethylformamide (DMF).
Subsequent N-Alkylation: The intermediate product is then subjected to a second N-alkylation with 3-fluorobenzyl chloride under similar conditions to yield the final compound.
Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization or chromatography to achieve high purity of the final product.
化学反应分析
Types of Reactions: 1-(4-Ethylbenzyl)-4-(3-fluorobenzyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce any double bonds or nitro groups if present.
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated aromatic rings.
Substitution: Nitro or halogenated derivatives.
科学研究应用
1-(4-Ethylbenzyl)-4-(3-fluorobenzyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other pharmacologically active piperazines.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
作用机制
The mechanism of action of 1-(4-Ethylbenzyl)-4-(3-fluorobenzyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as:
Receptors: Binding to neurotransmitter receptors, influencing their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Cellular Pathways: Modulating signaling pathways that regulate cell growth, apoptosis, or other cellular functions.
相似化合物的比较
1-(4-Ethylbenzyl)-4-(3-fluorobenzyl)piperazine can be compared with other piperazine derivatives such as:
1-Benzylpiperazine: Known for its stimulant properties.
1-(3-Chlorobenzyl)-4-(4-methylbenzyl)piperazine: Studied for its potential antidepressant effects.
1-(4-Methoxybenzyl)-4-(3-trifluoromethylbenzyl)piperazine: Investigated for its anti-inflammatory properties.
Uniqueness: The presence of both an ethyl group and a fluorine atom on the benzyl rings of this compound imparts unique physicochemical properties, potentially enhancing its biological activity and selectivity compared to other piperazine derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C20H25FN2 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC 名称 |
1-[(4-ethylphenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C20H25FN2/c1-2-17-6-8-18(9-7-17)15-22-10-12-23(13-11-22)16-19-4-3-5-20(21)14-19/h3-9,14H,2,10-13,15-16H2,1H3 |
InChI 键 |
MOPWHVWGYGEVEB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10886302.png)

![1-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B10886315.png)
![4-[(3-Methoxybenzoyl)oxy]phenyl 3-methoxybenzoate](/img/structure/B10886319.png)
![2-methoxy-4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate](/img/structure/B10886326.png)
![(2E,5E)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10886328.png)
![(2E)-3-[2-(benzyloxy)-3-methoxyphenyl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B10886330.png)
![(2Z,5E)-5-(2,3-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10886335.png)



![2-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B10886366.png)
![2-(2-{(Z)-[3-methyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetamide](/img/structure/B10886367.png)
![3-(2-Methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B10886382.png)
